molecular formula C16H23NO3S2 B2980217 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797017-92-5

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2980217
CAS No.: 1797017-92-5
M. Wt: 341.48
InChI Key: YGBKBRMZMDPQAT-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a sulfonyl group, and a phenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through nucleophilic substitution reactions, often using thiophenol and a suitable leaving group on the propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its target and the nature of its interactions.

Comparison with Similar Compounds

  • 1-(3-(Methylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(3-(Ethylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Comparison:

  • Uniqueness: The isobutylsulfonyl group in 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one provides distinct steric and electronic properties compared to methyl or ethyl analogs, potentially leading to different reactivity and biological activity.
  • Applications: While similar compounds may share some applications, the specific properties of the isobutylsulfonyl group can make this compound more suitable for certain reactions or targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-13(2)12-22(19,20)15-10-17(11-15)16(18)8-9-21-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBKBRMZMDPQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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